![molecular formula C12H10N2 B14677675 10H-azepino[1,2-a]benzimidazole CAS No. 38673-84-6](/img/structure/B14677675.png)
10H-azepino[1,2-a]benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-Azepino[1,2-a]benzimidazole is a heterocyclic compound that features a fused ring system consisting of an azepine ring and a benzimidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10H-azepino[1,2-a]benzimidazole typically involves the fusion of 4-bromo-1,3-diphenyl-2-buten-1-ones with 1,2-dimethyl-1H-benzimidazole. The reaction product is then treated with a base such as morpholine to yield 7,9-diaryl-5-methyl-5,10-dihydroazepino[1,2-a]benzimidazol-11-ium bromides . Another method involves the reaction of γ-bromodypnone with 1-alkyl-2-methyl-1H-imidazoles in benzene at 25°C, followed by cyclization in alcohol in the presence of potassium carbonate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 10H-azepino[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the azepine ring, leading to hydrogenated derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can yield a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Applications De Recherche Scientifique
10H-azepino[1,2-a]benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Its unique structural properties make it useful in the development of new materials with specific electronic and optical characteristics.
Mécanisme D'action
The mechanism of action of 10H-azepino[1,2-a]benzimidazole involves its interaction with various molecular targets:
Molecular Targets: The compound acts on receptors such as the subtype A receptor of γ-aminobutyric acid (GABA) and the enzyme CYP2D16 (polypeptide 16, gene family 2, subfamily D of cytochrome P450).
Pathways Involved: It influences pathways related to neurotransmission and ion transport, which are crucial for its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]azepines: These compounds share a similar fused ring structure but differ in the degree of unsaturation and substituents on the azepine ring.
Benzimidazole Derivatives: Compounds like 1H-benzimidazole and its derivatives have similar biological activities but differ in their structural complexity and specific applications.
Uniqueness: 10H-azepino[1,2-a]benzimidazole stands out due to its unique fused ring system, which imparts distinct chemical and biological properties. Its potential as a multifunctional compound in various fields highlights its significance in scientific research and industrial applications .
Propriétés
Numéro CAS |
38673-84-6 |
|---|---|
Formule moléculaire |
C12H10N2 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
10H-azepino[1,2-a]benzimidazole |
InChI |
InChI=1S/C12H10N2/c1-2-8-12-13-10-6-3-4-7-11(10)14(12)9-5-1/h1-8H,9H2 |
Clé InChI |
RZQQOLDIVLOBIU-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC=CC2=NC3=CC=CC=C3N21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]prop-2-enoate;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol](/img/structure/B14677597.png)
![L-Cysteine, S-(2-methoxy-2-oxoethyl)-N-[N-[N-[N-(1-oxopropyl)-L-phenylalanyl]-L-leucyl]glycyl]-, methyl ester](/img/structure/B14677600.png)
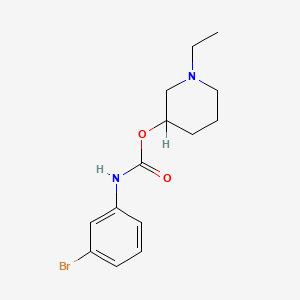

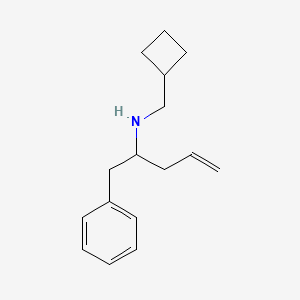
![4-[(4-Methoxybenzene-1-carbothioyl)sulfanyl]butanoic acid](/img/structure/B14677615.png)
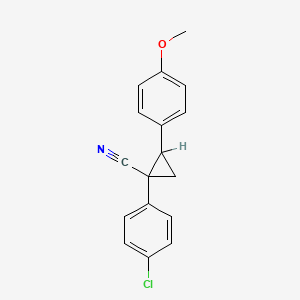
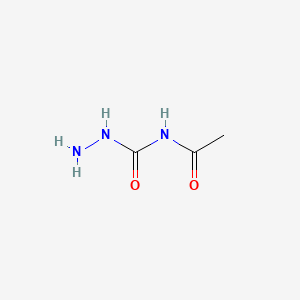
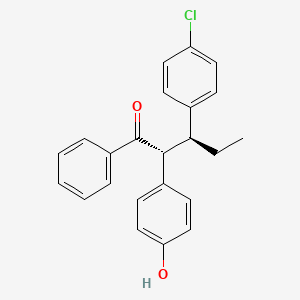

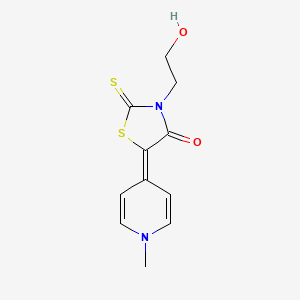
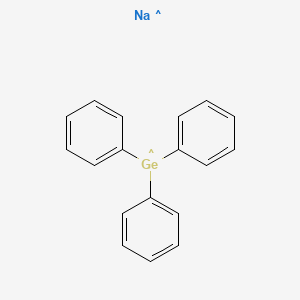
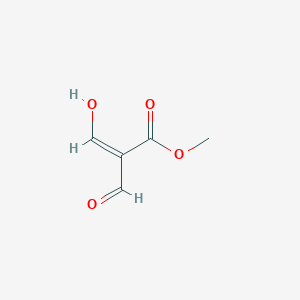
![1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14677679.png)
